Fmoc-3-(6-Quinolyl)-DL-Ala-OH
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Overview
Description
Fmoc-3-(6-Quinolyl)-DL-Ala-OH is a compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-(6-quinolyl)-DL-alanine. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(6-Quinolyl)-DL-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(6-quinolyl)-DL-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(6-Quinolyl)-DL-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is 3-(6-quinolyl)-DL-alanine.
Coupling: The major products are peptides containing the 3-(6-quinolyl)-DL-alanine residue.
Scientific Research Applications
Fmoc-3-(6-Quinolyl)-DL-Ala-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-3-(6-Quinolyl)-DL-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(6-Quinolyl)-L-Ala-OH: This is the L-isomer of the compound and has similar properties and applications.
Fmoc-3-(6-Quinolyl)-D-Ala-OH: This is the D-isomer of the compound and is used in similar applications.
Uniqueness
Fmoc-3-(6-Quinolyl)-DL-Ala-OH is unique due to its DL configuration, which means it contains both D- and L-isomers. This makes it versatile for use in various peptide synthesis applications where both isomers are required.
Properties
Molecular Formula |
C27H22N2O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) |
InChI Key |
SDOCAXUVRCYHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O |
Origin of Product |
United States |
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